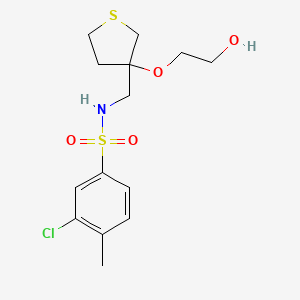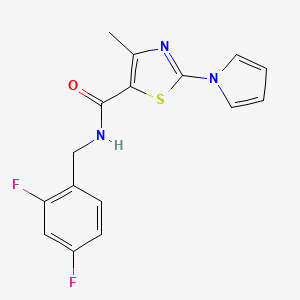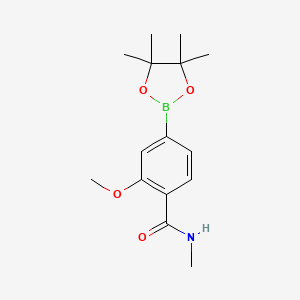![molecular formula C19H16FN5O3 B2568608 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1903165-34-3](/img/structure/B2568608.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a compound with notable chemical and biological properties. Its intricate molecular structure suggests potential utility across various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide involves multiple steps, each requiring specific conditions. The route typically begins with the preparation of the 6-methoxy-1H-indole-2-carboxamide core, followed by the introduction of the 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: : For large-scale production, the process needs to be efficient and cost-effective. Methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields, are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, where it reacts with oxidizing agents like potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: : Reduction reactions can be facilitated by reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: : The molecule can participate in nucleophilic substitution reactions, often involving halide reagents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous medium at elevated temperatures.
Reduction: : Lithium aluminum hydride in an anhydrous ether solution.
Substitution: : Halide reagents under the presence of base catalysts.
Major Products Formed: : These reactions typically yield products with modifications at the fluoro-oxobenzo[d][1,2,3]triazinyl group or the indole moiety, altering the compound's functional properties.
Scientific Research Applications
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide has diverse applications:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules.
Biology: : Explored in biochemical assays and as a probe for studying enzyme interactions.
Medicine: : Investigated for its potential as a therapeutic agent, particularly in oncology and neurology.
Industry: : Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
Mechanism: : The compound's mechanism of action is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to a biological effect.
Molecular Targets and Pathways: : Targets may include kinases or other proteins involved in signal transduction pathways. The compound can inhibit or activate these pathways, influencing cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide: : Shares a similar core structure but lacks the methoxy and fluoro substitutions.
6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl derivatives: : Vary in their substitutions on the indole ring, affecting their reactivity and biological activity.
Uniqueness: : N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide stands out due to its specific substitutions, which enhance its chemical reactivity and potential biological efficacy.
There you have it, an in-depth look at this compound. What's your next question?
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3/c1-28-13-4-2-11-8-17(22-16(11)10-13)18(26)21-6-7-25-19(27)14-9-12(20)3-5-15(14)23-24-25/h2-5,8-10,22H,6-7H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFYJLKLNQMYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B2568525.png)
![2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether](/img/structure/B2568526.png)
![3-chloro-2-[(Z)-2-[(3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}butan-2-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2568527.png)
![3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2568528.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2568530.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2568531.png)

![1-[(4-Methoxypiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B2568535.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2568538.png)
![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2568540.png)
![4-({3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B2568541.png)


![3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2568547.png)
